2-(1,3-Dimethyl-1H-pyrazol-4-yl)butanoic acid is an organic compound characterized by the molecular formula . It features a pyrazole ring with two methyl substitutions and a butanoic acid moiety. The compound is classified under organic acids and is notable for its potential applications in medicinal chemistry and agricultural sciences. The compound has been assigned a signal word "Warning" due to its hazard statements indicating skin irritation and respiratory issues upon exposure.
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid typically involves several steps, primarily focusing on the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with various reagents. One common synthetic route includes:
In industrial applications, this process can be optimized for higher yields using continuous flow reactors to maintain consistent reaction conditions .
In larger-scale production, the synthesis may utilize automated systems to enhance purity and yield. The reaction conditions are carefully controlled to prevent by-products and ensure the desired compound's quality.
The molecular structure of 2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid can be represented as follows:
InChI=1S/C8H12N2O2/c1-5(8(11)12)7-4-10(3)9-6(7)2/h4-5H,1-3H3,(H,11,12)
This structure indicates a butanoic acid functional group attached to a substituted pyrazole ring, which contributes to its chemical reactivity and potential biological activity.
2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid can participate in several chemical reactions:
For these reactions, common reagents include:
While specific physical properties such as melting point and boiling point are not extensively documented, its molecular weight is approximately , and it has a density that varies based on purity and form.
The compound exhibits typical behavior expected of carboxylic acids and heterocyclic compounds. It can engage in hydrogen bonding due to the presence of both carboxylic and nitrogen-containing groups within its structure. This characteristic may influence its solubility in various solvents and its reactivity in chemical reactions .
2-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid has several applications in scientific research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0